molecular formula C5H6BrNOS B15326174 2-(4-Bromo-2-thiazolyl)ethanol CAS No. 1501635-52-4

2-(4-Bromo-2-thiazolyl)ethanol

Cat. No.: B15326174
CAS No.: 1501635-52-4
M. Wt: 208.08 g/mol
InChI Key: VHXXZOBYLIVGDL-UHFFFAOYSA-N
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Description

Overview of Thiazole (B1198619) Chemistry and its Ubiquitous Presence in Chemical Research

Thiazole is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This structural motif is not merely a synthetic curiosity but a fundamental component found in numerous biologically active compounds and approved pharmaceutical drugs. mdpi.comacs.org Its aromaticity allows for a range of chemical reactions, including electrophilic and nucleophilic substitutions, making it a versatile scaffold in synthetic chemistry. mdpi.com The thiazole ring is a key constituent of thiamine (B1217682) (Vitamin B1), which is essential for normal neurological function. mdpi.com Furthermore, derivatives of thiazole are present in a wide array of therapeutic agents, including the anticancer drug Dasatinib and the gout treatment Febuxostat. mdpi.com The significance of the thiazole nucleus is underscored by its presence in over 18 FDA-approved drugs, highlighting its status as a "privileged scaffold" in medicinal chemistry. acs.org

The Distinctive Role of Halogenated Thiazole Derivatives in Organic Synthesis and Medicinal Chemistry

The introduction of a halogen atom, such as bromine, onto the thiazole ring dramatically enhances its synthetic utility. Halogenated thiazoles, particularly bromothiazoles, are key building blocks in modern organic synthesis. The bromine atom serves as an excellent functional handle for a variety of cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. google.com These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors. google.com

For example, 2,4-dibromothiazole (B130268) can be selectively functionalized at the 2-position, leaving the bromine at the 4-position available for subsequent reactions. google.com This regioselective reactivity is crucial for the controlled synthesis of highly substituted thiazole derivatives. google.com In medicinal chemistry, the presence of a bromo-substituent can also influence the pharmacological profile of a molecule. nih.gov The bromo group is known to be a bioisostere for other functional groups and can enhance binding affinity to biological targets or modify metabolic stability. nih.gov The synthesis of various bioactive compounds, including potential antimicrobial and anticancer agents, often involves the use of brominated thiazole intermediates. mdpi.comnih.gov

Specific Contextualization of 2-(4-Bromo-2-thiazolyl)ethanol within Contemporary Academic Investigations

While direct and extensive research literature specifically detailing the applications of this compound is not abundant, its structure suggests a significant potential as a versatile bifunctional building block in synthetic and medicinal chemistry. The compound possesses two distinct reactive sites: the bromine atom at the 4-position of the thiazole ring and the primary alcohol of the ethanol (B145695) substituent at the 2-position.

This bifunctionality allows for orthogonal chemical strategies. The C4-bromo position is primed for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating complex molecules. google.comresearchgate.net Simultaneously, the hydroxyl group of the ethanol side chain can undergo a variety of transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or etherification. This dual reactivity makes this compound a valuable intermediate for generating libraries of diverse compounds for screening purposes. For instance, similar structures, such as 4-methyl-5-thiazoleethanol, are recognized as important intermediates and are used as catalysts in ionic liquids. researchgate.net The synthesis of various 2,4-disubstituted thiazoles for biological evaluation often starts from precursors bearing functional groups that can be elaborated, a role for which this compound is well-suited. nih.gov

Below is a table summarizing the key chemical identifiers for this compound.

IdentifierValue
Molecular Formula C₅H₆BrNOS
InChI InChI=1S/C5H6BrNOS/c6-4-3-9-5(7-4)1-2-8/h3,8H,1-2H2
InChIKey VHXXZOBYLIVGDL-UHFFFAOYSA-N
SMILES C1=C(N=C(S1)CCO)Br
Monoisotopic Mass 206.93535 Da

Table 1: Chemical Identifiers for this compound.

Scope and Research Objectives Pertaining to this compound

The primary research objective concerning this compound is its utilization as a versatile scaffold for the synthesis of novel, complex molecules with potential biological activity. The strategic value of this compound lies in the ability to selectively and sequentially modify its two distinct functional groups.

Key research objectives would include:

Elaboration of the Ethanol Side Chain: The primary alcohol can be converted into a variety of other functional groups. For example, it could be oxidized to an aldehyde to participate in reductive amination or Wittig-type reactions. Alternatively, it could be esterified with a range of carboxylic acids to produce a library of ester derivatives for structure-activity relationship (SAR) studies.

Functionalization via the Bromo Group: The bromine atom at the C4 position is a prime site for introducing molecular diversity. Research would focus on employing this site in various cross-coupling reactions to attach different aryl, heteroaryl, or alkyl groups. This approach is a well-established method for building molecular complexity. google.com

Sequential and Orthogonal Synthesis: A major research goal would be to develop synthetic routes that exploit the different reactivity of the two functional groups. For example, one could first modify the ethanol side chain and then perform a cross-coupling reaction on the bromo group, or vice versa. This control is essential for the systematic development of new chemical entities.

The ultimate aim of such research is to generate novel thiazole-containing compounds that can be screened for a wide range of biological activities, from antimicrobial and anticancer to anti-inflammatory properties, leveraging the established importance of the thiazole core in medicinal chemistry. mdpi.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1501635-52-4

Molecular Formula

C5H6BrNOS

Molecular Weight

208.08 g/mol

IUPAC Name

2-(4-bromo-1,3-thiazol-2-yl)ethanol

InChI

InChI=1S/C5H6BrNOS/c6-4-3-9-5(7-4)1-2-8/h3,8H,1-2H2

InChI Key

VHXXZOBYLIVGDL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)CCO)Br

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 2 4 Bromo 2 Thiazolyl Ethanol and Its Derivatives

Classical and Conventional Synthetic Routes for Thiazole (B1198619) Ring Formation

The foundational methods for constructing the thiazole ring remain highly relevant in contemporary organic synthesis. These routes typically involve the condensation of two key building blocks to form the heterocyclic core.

Hantzsch Thiazole Synthesis and its Adaptations for 2-(4-Bromo-2-thiazolyl)ethanol Precursors

The Hantzsch thiazole synthesis, first reported in the late 19th century, is a cornerstone for the formation of the thiazole ring. nih.govkuey.net This reaction classically involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793). nih.govkuey.netencyclopedia.pub The general mechanism proceeds through a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the halocarbonyl, followed by cyclization and dehydration to yield the thiazole ring. nih.gov

For the specific synthesis of precursors to this compound, adaptations of the Hantzsch synthesis are employed. A key precursor is often a 2-substituted-4-bromothiazole. The synthesis can be initiated with a thioamide that already contains the desired 2-(hydroxyethyl) side chain or a protected version thereof. The reaction of this thioamide with a suitable brominating agent and an α-halocarbonyl compound leads to the formation of the 4-bromothiazole (B1332970) ring.

One of the primary advantages of the Hantzsch synthesis is its versatility, allowing for the introduction of various substituents at positions 2, 4, and 5 of the thiazole ring. nih.govderpharmachemica.com However, traditional Hantzsch synthesis can be limited by long reaction times and sometimes low yields. nih.gov To address these drawbacks, modifications such as the use of microwave irradiation have been introduced to accelerate the reaction and improve efficiency. nih.govnih.gov

Table 1: Examples of Hantzsch Thiazole Synthesis Adaptations
Starting MaterialsReaction ConditionsProductKey Features
α-Haloketone, ThioureaConventional heating, solvent2-Aminothiazole (B372263) derivativeClassical and widely used method. derpharmachemica.com
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydesSilica (B1680970) supported tungstosilisic acid, conventional heating or ultrasonic irradiationSubstituted Hantzsch thiazole derivativesGreen and efficient one-pot, multi-component synthesis. mdpi.comnih.gov
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, ThioureasMicrowave heating, methanol (B129727)N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-aminesMicrowave-assisted synthesis providing high yields in short reaction times. nih.gov
α-Diazoketones, ThioureaPEG-400, 100 °C2-AminothiazolesCatalyst-free and efficient method. bepls.com

Ring-Closing Reactions Involving α-Halocarbonyl Compounds and Thioamides/Thioureas

This class of reactions is fundamentally linked to the Hantzsch synthesis but encompasses a broader range of cyclization strategies. The core principle remains the reaction between an electrophilic α-halocarbonyl component and a nucleophilic species containing a thioamide or thiourea moiety. nih.govencyclopedia.pub This method is highly effective for synthesizing a diverse array of thiazole derivatives. kuey.netderpharmachemica.com

The reaction mechanism typically involves the initial S-alkylation of the thioamide or thiourea by the α-halocarbonyl compound, forming an acyclic intermediate. nih.gov This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, leading to a hydroxythiazoline intermediate. Subsequent dehydration of this intermediate furnishes the aromatic thiazole ring. nih.govencyclopedia.pub The use of thiourea specifically leads to the formation of 2-aminothiazoles, while thioamides yield 2-substituted thiazoles. encyclopedia.pubyoutube.com

The versatility of this approach allows for the synthesis of 2,4-disubstituted or 2,4,5-trisubstituted thiazoles by selecting appropriately substituted starting materials. For instance, reacting a thioamide with an α-haloketone will generally produce a 2,4-disubstituted thiazole. derpharmachemica.com The reaction conditions can be tailored, often employing a solvent and sometimes a base to facilitate the cyclization and dehydration steps. kuey.net

Table 2: Ring-Closing Reactions for Thiazole Synthesis
ReactantsProduct TypeKey Aspects
α-Haloketones and Thioamides2,4-Disubstituted thiazolesA versatile and common method for creating substituted thiazoles. derpharmachemica.com
α-Haloketones and Thioureas2-AminothiazolesProvides a direct route to valuable 2-amino-substituted thiazole scaffolds. encyclopedia.pubrsc.org
α-Halocarbonyls and Thiosemicarbazides2-HydrazinothiazolesExpands the diversity of functional groups that can be introduced at the 2-position. nih.govencyclopedia.pub
Propargyl bromides and Thioureas2-AminothiazolesA domino alkylation-cyclization reaction, often accelerated by microwave irradiation. organic-chemistry.org

Advanced and Modern Synthetic Techniques

To overcome some of the limitations of classical methods, such as harsh reaction conditions and limited functional group tolerance, a variety of modern synthetic techniques have been developed. These advanced methods offer greater efficiency, selectivity, and access to a wider range of complex thiazole derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi, Stille, Sonogashira) for Bromothiazole Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pre-formed bromothiazole rings, such as 2-substituted-4-bromothiazoles. researchgate.netlibretexts.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. nih.gov

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org For the functionalization of 4-bromothiazoles, an organozinc reagent can be coupled at the 4-position to introduce a variety of alkyl, aryl, or vinyl substituents. researchgate.net The Negishi coupling is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgyoutube.com

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate, also catalyzed by palladium. wikipedia.orgorganic-chemistry.orglibretexts.org This method is highly versatile and can be used to introduce a wide range of substituents onto the 4-position of a bromothiazole. A key advantage of the Stille coupling is the stability of the organotin reagents. libretexts.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org

Sonogashira Coupling: This reaction specifically forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net In the context of this compound derivatives, the Sonogashira coupling can be used to introduce an alkynyl group at the 4-position of the thiazole ring. This is achieved by reacting the 4-bromothiazole with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.net

Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Bromothiazole Functionalization
Coupling ReactionOrganometallic ReagentElectrophileCatalyst SystemBond Formed
Negishi Organozinc (R-ZnX)Aryl/Vinyl Halide (Ar-Br)Pd(0) or Ni(0)C-C wikipedia.orgorganic-chemistry.org
Stille Organotin (R-SnR'₃)Aryl/Vinyl Halide (Ar-Br)Pd(0)C-C wikipedia.orgorganic-chemistry.org
Sonogashira Terminal Alkyne (R-C≡CH)Aryl/Vinyl Halide (Ar-Br)Pd(0) and Cu(I)C-C (alkynyl) researchgate.net

Chemoenzymatic Synthetic Approaches for Thiazole Scaffolds

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the efficiency of chemical reactions to create novel and sustainable synthetic routes. nih.gov In the context of thiazole synthesis, enzymes can be used to catalyze key steps in the reaction sequence, often under mild conditions. researchgate.net

One notable example is the use of lipases to catalyze the condensation of arylethanones and thioamides to form 2,4-disubstituted thiazole derivatives. rsc.orgresearchgate.netnih.gov This approach offers an environmentally friendly alternative to traditional methods, often utilizing water as a solvent and proceeding at ambient temperatures. nih.gov The use of ultrasound irradiation in conjunction with lipase (B570770) catalysis can further enhance reaction rates and yields. rsc.orgnih.gov Another approach involves the use of enzymes like trypsin from porcine pancreas (PPT) to catalyze one-pot multicomponent synthesis of thiazole derivatives, achieving high yields under mild conditions. nih.govresearchgate.net

Microwave-Assisted Synthetic Protocols for Thiazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.govrsc.org This technology has been successfully applied to the synthesis of various thiazole derivatives.

In the context of Hantzsch thiazole synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes while improving yields. nih.govnih.gov This method has been employed for the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, where maximum yields were obtained after just 30 minutes of microwave heating. nih.gov Microwave assistance has also been utilized in the synthesis of thiazolo[5,4-d]thiazoles and in multicomponent reactions to produce novel thiazolyl-pyridazinediones. nih.govrsc.org The efficiency and green credentials of microwave-assisted synthesis make it an attractive alternative to traditional heating methods for the preparation of thiazole derivatives. rsc.org

One-Pot Multicomponent Reactions for Thiazole Synthesis

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like the thiazole ring. thieme-connect.comscilit.com These reactions combine three or more reactants in a single vessel to form a product that incorporates substantial portions of all the starting materials. This strategy is highly valued in medicinal chemistry and drug discovery for its ability to rapidly generate libraries of structurally diverse compounds. thieme-connect.com

Several MCRs have been developed for the synthesis of thiazole derivatives. thieme-connect.comscilit.comnih.govresearchgate.net A notable example involves the reaction of oxo components, primary amines, thiocarboxylic acids, and a specific isocyanide to yield 2,4-disubstituted thiazoles. thieme-connect.comscilit.com This method provides a versatile and direct route to a variety of thiazole structures. Another approach utilizes the condensation of α-halo ketones with thioamides, a classic method known as the Hantzsch thiazole synthesis, which can also be adapted into a one-pot procedure. researchgate.net Furthermore, chemoenzymatic one-pot MCRs have emerged as a novel and green alternative, employing enzymes like trypsin to catalyze the formation of thiazole derivatives under mild conditions with high yields. researchgate.netnih.gov

The primary advantages of MCRs in thiazole synthesis include simplified procedures, reduced reaction times, and the ability to introduce multiple points of diversity in a single step. thieme-connect.com However, a potential drawback can be the formation of racemic products when chiral centers are generated. thieme-connect.com

Synthesis of this compound via Specific Precursors

The targeted synthesis of this compound often relies on the use of specific, pre-functionalized thiazole precursors. These methods allow for precise control over the substitution pattern of the thiazole ring.

Reaction of 4-Bromo-2-thiazolyl Lithium with Ethylene (B1197577) Oxide

A direct and effective method for the synthesis of this compound involves the reaction of a lithiated thiazole species with an electrophile. Specifically, 2-bromo-4-thiazole can be lithiated at the 2-position using a strong base like n-butyllithium at low temperatures. The resulting 4-bromo-2-thiazolyl lithium is then reacted with ethylene oxide to introduce the desired 2-hydroxyethyl side chain. This approach leverages the high reactivity of organolithium reagents to form a new carbon-carbon bond. A similar strategy has been described for the synthesis of thiazole-2-methanamide, where 2-bromothiazole (B21250) is first converted to thiazole-2-lithium formate. google.com

Substitution Reactions Involving Brominated Thiazoles and Relevant Alcohols

Substitution reactions on a pre-formed brominated thiazole ring provide another avenue for the synthesis of this compound and its derivatives. For instance, a 2,4-dibromothiazole (B130268) can undergo regioselective cross-coupling reactions, where one of the bromine atoms is selectively replaced. lookchem.com While direct substitution of a bromine atom with a hydroxyethyl (B10761427) group can be challenging, related transformations are possible. For example, functionalized thiazoles can be prepared via the Hantzsch condensation followed by modifications of substituents on the thiazole ring. nih.gov This can include the reduction of an ester group to an alcohol, as demonstrated in the synthesis of (2-(2-(adamant-1-yl)phenyl)thiazol-4-yl)ethanol. nih.gov

Sequential Bromination-Debromination Methodologies for Bromothiazoles

The synthesis of specifically substituted bromothiazoles, which are crucial precursors, often involves sequential bromination and debromination steps. scinito.ainih.govlookchem.com This allows for the precise placement of bromine atoms on the thiazole ring. For example, starting from 2-aminothiazole, a series of reactions can lead to the formation of various bromo- and dibromothiazoles. lookchem.com A key strategy in these syntheses is the ability to selectively remove a bromine atom (debromination) to achieve the desired substitution pattern. lookchem.com Decarboxylative bromination is another technique used, where a thiazole carboxylic acid is converted to a bromothiazole. researchgate.netbeilstein-archives.org These methods are essential for producing the necessary 4-bromothiazole starting material for subsequent functionalization to this compound. A study on the synthesis of the complete family of bromothiazoles has been conducted to optimize their production. scinito.ainih.gov

Purification and Isolation Techniques for Synthesized Compounds

The purification and isolation of the synthesized this compound are critical steps to obtain a product of high purity. Common laboratory techniques are employed for this purpose.

Following the reaction, the crude product is typically subjected to an aqueous work-up to remove inorganic salts and water-soluble impurities. This often involves extraction with a suitable organic solvent. The choice of solvent is crucial and depends on the solubility characteristics of the desired compound and the impurities. ijddr.in

Table 1: Common Purification Techniques

TechniqueDescriptionApplication
Recrystallization This technique relies on the difference in solubility of the compound and impurities in a particular solvent at different temperatures. The compound is dissolved in a hot solvent and then allowed to cool, causing the pure compound to crystallize out while impurities remain in the solution. ijddr.inUsed for purifying solid compounds.
Chromatography This is a powerful separation technique that involves passing the mixture through a stationary phase (e.g., silica gel) with a mobile phase (a solvent or mixture of solvents). Different components of the mixture travel at different rates, allowing for their separation.Widely used for purifying both solid and liquid compounds. Techniques include column chromatography and preparative thin-layer chromatography.
Distillation This method is used to separate liquids with different boiling points. The mixture is heated, and the component with the lower boiling point vaporizes first, is then condensed, and collected separately.Suitable for purifying liquid compounds that are thermally stable.

The purity of the final compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Transformation Studies of 2 4 Bromo 2 Thiazolyl Ethanol

Reactions Involving the Hydroxyl Group

The primary alcohol moiety in 2-(4-Bromo-2-thiazolyl)ethanol is susceptible to a range of reactions typical for alcohols, including nucleophilic substitution, oxidation, and condensation. These transformations provide pathways to introduce new functional groups and build molecular complexity.

Nucleophilic Substitution Reactions (e.g., Ether and Ester Formation)

The hydroxyl group can act as a nucleophile or be converted into a leaving group, facilitating the formation of ethers and esters.

Ether Formation: The Williamson ether synthesis provides a classic route to ethers from alcohols. masterorganicchemistry.com This SN2 reaction involves the deprotonation of the alcohol to form a more potent nucleophile, the alkoxide, which then displaces a halide from an alkyl halide. masterorganicchemistry.com For this compound, treatment with a strong base like sodium hydride (NaH) would generate the corresponding alkoxide. This intermediate can then react with various alkyl halides (e.g., methyl iodide, ethyl bromide) to yield the corresponding ethers. Because this is an SN2 reaction, primary alkyl halides are the most effective substrates to avoid competing elimination reactions. masterorganicchemistry.com

Ester Formation: Esters can be readily prepared from this compound through reaction with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like H₂SO₄), is a common method. masterorganicchemistry.com This is an equilibrium process, often driven to completion by using the alcohol in excess or by removing the water formed during the reaction. masterorganicchemistry.comresearchgate.net Alternatively, for more rapid and irreversible esterification, the alcohol can be treated with more reactive acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct (e.g., HCl).

Oxidation Reactions to Carbonyl Compounds

The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: To achieve the partial oxidation to the corresponding aldehyde, 2-(4-bromo-2-thiazolyl)acetaldehyde, mild oxidizing agents are required. Reagents such as pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane (B109758) (CH₂Cl₂) are effective for this transformation, preventing over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid, 2-(4-bromo-2-thiazolyl)acetic acid. Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄), or Jones reagent. The resulting carboxylic acid introduces a new site for further functionalization, such as amide bond formation.

Condensation and Cyclization Reactions

The hydroxyl group, or the carbonyl functionality derived from it, can participate in condensation and cyclization reactions to form more complex heterocyclic systems.

Condensation Reactions: The aldehyde, 2-(4-bromo-2-thiazolyl)acetaldehyde, obtained from oxidation (Section 3.1.2), can serve as an electrophile in condensation reactions. For instance, it can undergo condensation with 2-aminothiophenols to construct a benzothiazole (B30560) scaffold, a reaction widely used for creating 2-substituted benzothiazoles. nih.gov Similarly, it can participate in Knoevenagel condensations with active methylene (B1212753) compounds.

Cyclization Reactions: Intramolecular cyclization can occur if a suitable nucleophile is introduced at the 4-position of the thiazole (B1198619) ring. For example, if the bromine atom is displaced by a nucleophile that can subsequently react with the hydroxyl group or a derivative thereof, a new fused ring system can be formed. acs.org Furthermore, the hydroxyl group itself can be used to direct cyclization. For example, treatment of 4-aryliden-5(4H)-thiazolones with a base in alcohol can lead to intramolecular S-attack and cyclization to form dihydrothiazoles. acs.org

Reactions Involving the Bromine Atom

The bromine atom at the C4 position of the thiazole ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions and lithiation.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the C-Br bond in 4-bromothiazoles is a suitable electrophilic partner for these transformations. researchgate.net For many of these reactions, it may be necessary to protect the primary hydroxyl group (e.g., as a silyl (B83357) ether) to prevent interference with the organometallic reagents or basic conditions.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of the bromo-thiazole with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.org The coupling of various aryl and heteroaryl boronic acids with bromo-heterocycles has been extensively demonstrated. researchgate.net

Heck Reaction: The Heck reaction couples the bromo-thiazole with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. organic-chemistry.orglibretexts.org This method is highly effective for the vinylation of aryl and heteroaryl halides. beilstein-journals.org The reaction typically exhibits high trans selectivity. organic-chemistry.org

Sonogashira Reaction: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the bromo-thiazole with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base. wikipedia.orgnih.gov This reaction is invaluable for synthesizing arylalkynes and conjugated enynes. libretexts.orgnih.gov

Negishi Reaction: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with the bromo-thiazole, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are highly reactive, often leading to faster reaction times compared to other organometallics. wikipedia.org This reaction has a broad scope, allowing for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgyoutube.com

Stille Reaction: The Stille reaction involves the coupling of the bromo-thiazole with an organotin reagent (organostannane) catalyzed by palladium. nrochemistry.comwikipedia.org A key advantage of organostannanes is their stability to air and moisture and their tolerance of many functional groups. nrochemistry.comwikipedia.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org

Table 1: Overview of Cross-Coupling Reactions on 4-Bromo-Thiazole Derivatives This table presents generalized conditions and coupling partners based on reactions with similar 4-brominated heterocycles.

ReactionCoupling PartnerTypical CatalystTypical Base/AdditiveProduct Type
SuzukiAryl/Heteroaryl Boronic AcidPd(PPh₃)₄, Pd(OAc)₂Na₂CO₃, K₂CO₃4-Aryl-2-(2-hydroxyethyl)thiazole
HeckAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂, PdCl₂(PPh₃)₂Et₃N, K₂CO₃4-Vinyl-2-(2-hydroxyethyl)thiazole
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuIEt₃N, Piperidine4-Alkynyl-2-(2-hydroxyethyl)thiazole
NegishiOrganozinc HalidePd(PPh₃)₄, Ni(acac)₂None (organozinc is pre-formed)4-Alkyl/Aryl-2-(2-hydroxyethyl)thiazole
StilleOrganostannanePd(PPh₃)₄, PdCl₂(PPh₃)₂LiCl, CuI (optional)4-Alkyl/Aryl/Vinyl-2-(2-hydroxyethyl)thiazole

Lithiation and Subsequent Quenching Reactions

A powerful method for functionalizing the 4-position of the thiazole ring is through a lithium-halogen exchange reaction. wikipedia.org Treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) can induce a bromine-lithium exchange. harvard.eduresearchgate.net

This reaction generates a highly reactive 4-lithiated thiazole intermediate. chemicalbook.com It is crucial to first deprotonate the acidic hydroxyl proton, which typically requires one equivalent of the organolithium reagent, before the bromine-lithium exchange can occur with a second equivalent. Alternatively, the hydroxyl group can be protected prior to the reaction. nih.gov The resulting organolithium species is a potent nucleophile and can be quenched with a wide variety of electrophiles to introduce new functional groups at the C4 position.

Table 2: Functionalization via Lithiation and Electrophilic Quench

ElectrophileFunctional Group IntroducedProduct Example
H₂O / D₂O-H / -D2-(2-Hydroxyethyl)thiazole-4-d
Aldehydes/Ketones (e.g., Acetone)-C(OH)R₂2-(4-(2-Hydroxypropan-2-yl)thiazol-2-yl)ethanol
Carbon Dioxide (CO₂)-COOH2-(2-Hydroxyethyl)thiazole-4-carboxylic acid
Alkyl Halides (e.g., CH₃I)-Alkyl2-(4-Methylthiazol-2-yl)ethanol
Dimethylformamide (DMF)-CHO2-(2-Hydroxyethyl)thiazole-4-carbaldehyde

Transformations of the Thiazole Ring System

The reactivity of the thiazole ring in this compound is dictated by the interplay of the heteroatoms and the bromo-substituent. These features influence its susceptibility to electrophilic, nucleophilic, and radical-mediated reactions.

Electrophilic Aromatic Substitution Reactions

The thiazole ring is generally less reactive towards electrophilic aromatic substitution than carbocyclic aromatic compounds like benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. lookchem.comlibretexts.org However, substitution is possible, typically requiring more forcing conditions. The calculated π-electron density of the parent thiazole molecule indicates that the C-5 position is the most favorable site for electrophilic attack, followed by the C-4 position. nih.gov In this compound, the C-4 position is occupied by a bromine atom, and the C-2 position is substituted with the hydroxyethyl (B10761427) group, leaving the C-5 position as the primary site for electrophilic substitution.

While specific studies on this compound are limited, the general reactivity patterns of thiazoles suggest that reactions such as nitration, sulfonation, and further halogenation would occur at the C-5 position. wikipedia.org

Table 1: Potential Electrophilic Aromatic Substitution Reactions

Reaction TypeReagentsPotential Product
NitrationHNO₃ / H₂SO₄2-(4-Bromo-5-nitro-2-thiazolyl)ethanol
SulfonationFuming H₂SO₄This compound-5-sulfonic acid
BrominationBr₂ / FeBr₃2-(4,5-Dibromo-2-thiazolyl)ethanol
Friedel-Crafts AcylationRCOCl / AlCl₃2-(5-Acyl-4-bromo-2-thiazolyl)ethanol

Nucleophilic Aromatic Substitution Reactions

The bromine atom at the C-4 position of this compound is the principal site for nucleophilic substitution, primarily through metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Research on the closely related 2,4-dibromothiazole (B130268) has shown that the bromine at C-2 is more reactive, allowing for selective initial substitution at that position. acs.orgnih.gov However, the remaining C-4 bromine is readily transformed, a reactivity pattern that is directly applicable to this compound.

Key transformations include:

Bromo-Lithium Exchange: Treatment with organolithium reagents, such as n-butyllithium, can replace the bromine atom with lithium. This lithiated intermediate can then react with various electrophiles. nih.govacs.org

Palladium-Catalyzed Cross-Coupling: The C4-Br bond can participate in a variety of palladium-catalyzed reactions, including Suzuki, Stille, and Negishi couplings, to introduce aryl, alkyl, and other functional groups. acs.orgnih.govyoutube.comyoutube.com The Sonogashira coupling allows for the introduction of alkynyl substituents. acs.orgnih.gov

Table 2: Examples of Nucleophilic Substitution via Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst/ReagentsProduct TypeRef.
Negishi CouplingR-Zn-XPd(0) catalyst (e.g., Pd₂(dba)₃/dppf)2-(4-Alkyl/Aryl-2-thiazolyl)ethanol acs.org
Stille CouplingR-Sn(Bu)₃Pd(0) catalyst2-(4-Aryl/Alkynyl-2-thiazolyl)ethanol acs.orgnih.gov
Suzuki CouplingR-B(OH)₂Pd(0) catalyst, Base2-(4-Aryl-2-thiazolyl)ethanol nih.gov
Sonogashira CouplingTerminal AlkynePd(0) catalyst, Cu(I) co-catalyst, Base2-(4-Alkynyl-2-thiazolyl)ethanol acs.org
Buchwald-Hartwig AminationAmine (R₂NH)Pd catalyst, Ligand, Base2-(4-Amino-2-thiazolyl)ethanol organic-chemistry.org

Radical Reactions Involving Thiazolyl Radicals

The generation and reaction of thiazolyl radicals from this compound are not extensively documented in the literature. In general, aryl bromides can be precursors to aryl radicals through various methods, such as photochemical reactions or reactions with radical initiators. Once formed, these thiazolyl radicals could potentially participate in intramolecular cyclizations or intermolecular addition reactions. However, specific studies detailing these transformations for this particular substrate are scarce.

Derivatization Strategies for Creating Complex Thiazole Architectures

The reactivity of the C4-Br bond is instrumental in building larger, more complex molecules from the this compound scaffold. This allows for the synthesis of poly-thiazole systems and hybrid molecules containing other heterocyclic rings.

Synthesis of Poly-thiazole Systems (Di-, Tri-, Tetra-thiazoles)

The construction of molecules containing multiple thiazole units is a key strategy in the development of compounds with diverse biological activities. nih.gov The C4-Br bond of this compound is ideally suited for coupling with other thiazole-containing fragments.

A well-established method for creating 2,4'-bithiazoles involves a two-step cross-coupling strategy starting from 2,4-dibromothiazole. nih.govacs.orgnih.gov This methodology can be adapted for this compound. For instance, a Negishi or Stille coupling reaction between this compound and a 2-organozinc or 2-organotin thiazole derivative would yield a 2,4'-bithiazole (B13848155) system.

Table 3: Strategy for Di-thiazole Synthesis

StepReactant 1Reactant 2Reaction TypeProductRef.
1This compound2-(Tributylstannyl)thiazoleStille Coupling2-(2,4'-Bithiazol-4-yl)ethanol acs.orgnih.gov
2This compoundThiazole-2-boronic acidSuzuki Coupling2-(2,4'-Bithiazol-4-yl)ethanol nih.gov

This iterative approach can be extended to synthesize tri- and tetra-thiazole systems by using pre-assembled di- or tri-thiazole coupling partners that have been appropriately functionalized with a reactive handle (e.g., a boronic ester or a stannane).

Hybrid Heterocyclic Compounds Incorporating Thiazole and Other Ring Systems (e.g., Pyrazole, Triazole, Thiophene, Pyridine)

Molecular hybridization, the strategy of combining two or more different heterocyclic pharmacophores into a single molecule, is a powerful approach in medicinal chemistry. nih.govekb.eg this compound is a versatile platform for synthesizing such hybrids via cross-coupling reactions at the C-4 position. By selecting an appropriate heterocyclic coupling partner, a wide array of thiazole-hybrid architectures can be accessed. nih.govnih.govresearchgate.netbohrium.comresearchgate.netnih.govnih.govnih.govoulu.fiarabjchem.orgnih.govnih.gov

Table 4: Synthesis of Hybrid Heterocyclic Compounds

Target Hybrid SystemCoupling PartnerReaction TypeCatalyst/ReagentsRef.
Thiazole-Pyrazole Pyrazole-boronic acid derivativeSuzuki CouplingPd(PPh₃)₄, Na₂CO₃ nih.govresearchgate.net
Thiazole-Triazole Alkynyl-triazole precursor followed by Cycloaddition (Click Chemistry)Sonogashira Coupling then CuAACPd/Cu catalyst then Cu(I) researchgate.netbohrium.comnih.gov
Thiazole-Thiophene Thiophene-boronic acid or stannane (B1208499) derivativeSuzuki or Stille CouplingPd catalyst, Base nih.govoulu.firesearchgate.net
Thiazole-Pyridine Pyridine-boronic acid derivativeSuzuki CouplingPd catalyst, Base nih.govarabjchem.orgpleiades.onlineresearchgate.net

These synthetic strategies highlight the utility of this compound as a foundational molecule for accessing a rich variety of complex heterocyclic structures with potential applications in materials science and medicinal chemistry.

Formation of Thiazolium Salts and Their Derivatives

The transformation of this compound into thiazolium salts represents a key chemical reaction, leveraging the nucleophilic character of the nitrogen atom in the thiazole ring. This process, known as quaternization, involves the alkylation of the tertiary nitrogen atom, resulting in a positively charged thiazolium cation. This reaction is a fundamental method for modifying the electronic properties of the thiazole ring and for synthesizing a variety of functional organic compounds.

While direct experimental studies on the formation of thiazolium salts from this compound are not extensively detailed in the available literature, the principles of thiazole chemistry allow for a clear understanding of the expected reactivity. A closely related analogue, 5-(2-hydroxyethyl)-4-methylthiazole, has been shown to undergo N-alkylation to form the corresponding thiazolium salt. This reaction serves as a strong precedent for the expected reactivity of this compound.

The quaternization reaction would proceed by treating this compound with a suitable alkylating agent. For instance, the use of an alkyl iodide, such as methyl iodide or ethyl iodide, would be expected to yield the corresponding N-methyl or N-ethyl thiazolium iodide salt. The reaction would likely be conducted in an appropriate solvent that can facilitate the SN2-type reaction, such as acetonitrile (B52724) or dimethylformamide (DMF).

A hypothetical reaction scheme for the formation of a 3-alkyl-2-(4-bromo-2-thiazolyl)ethanolium salt is presented below:

Hypothetical Reaction Scheme for Thiazolium Salt Formation

Reactant Alkylating Agent Product
This compound R-X (e.g., CH₃I, C₂H₅Br) 3-Alkyl-2-(4-bromo-2-thiazolyl)ethanolium halide

The resulting thiazolium salts are ionic compounds and would be expected to be crystalline solids with higher melting points compared to the neutral parent compound. The presence of the bromo-substituent at the 4-position and the ethanol (B145695) group at the 2-position can influence the reactivity and properties of the resulting thiazolium salt. These substituents can be further modified in subsequent chemical transformations, making these thiazolium salts versatile intermediates in organic synthesis. The formation of these salts is a critical step in the synthesis of various functional molecules, including ionic liquids and precursors for N-heterocyclic carbenes.

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In a typical ¹H NMR spectrum of 2-(4-Bromo-2-thiazolyl)ethanol, four distinct signals are expected.

The proton on the thiazole (B1198619) ring (H-5) appears as a singlet, as it has no adjacent protons to couple with. The two methylene (B1212753) groups (-CH₂CH₂OH) of the ethanol (B145695) side chain show characteristic splitting patterns. The methylene group adjacent to the thiazole ring (C-2') is expected to appear as a triplet, due to coupling with the neighboring methylene group. Similarly, the methylene group attached to the hydroxyl group (C-1') also presents as a triplet. The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-5 (Thiazole ring) ~7.3 Singlet (s)
H-2' (-CH₂-) ~3.1 Triplet (t)
H-1' (-CH₂-) ~3.9 Triplet (t)

Note: Predicted values are based on general principles and data for similar structural motifs.

Carbon-13 (¹³C) NMR spectroscopy provides information on the number of unique carbon atoms in a molecule. For this compound, five distinct signals are anticipated in the ¹³C NMR spectrum, corresponding to the five carbon atoms in the molecule.

The thiazole ring carbons have characteristic chemical shifts, with the carbon atom bonded to the bromine (C-4) appearing at a lower field compared to the unsubstituted C-5. The carbon atom at position 2 of the thiazole ring (C-2), being attached to both sulfur and nitrogen as well as the ethanol side chain, would appear at a significantly downfield position. The two carbons of the ethanol side chain would have shifts typical for aliphatic alcohols.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Thiazole ring) ~170
C-4 (Thiazole ring) ~115
C-5 (Thiazole ring) ~125
C-1' (-CH₂-) ~62

Note: Predicted values are based on general principles and data for similar structural motifs.

Two-dimensional (2D) NMR experiments are employed to establish the connectivity between atoms, confirming the proposed structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a cross-peak would be observed between the signals of the two methylene groups (-CH₂CH₂-), confirming their adjacent positions in the ethanol chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would show a correlation between the H-5 proton and the C-5 carbon, the H-1' protons and the C-1' carbon, and the H-2' protons and the C-2' carbon. This allows for unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. Key HMBC correlations would include the H-2' protons showing a cross-peak to the C-2 and C-5 carbons of the thiazole ring, definitively establishing the attachment point of the ethanol side chain. Correlations between the H-5 proton and the C-4 and C-2 carbons would further confirm the thiazole ring structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

A prominent broad band would be observed in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The stretching vibrations of the C=N and C=C bonds within the thiazole ring would appear in the 1600-1450 cm⁻¹ region. A distinct band corresponding to the C-O stretching of the primary alcohol would be visible around 1050 cm⁻¹. The C-Br stretching vibration typically appears at lower frequencies, in the 600-500 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Alcohol (-OH) O-H Stretch 3400-3200 (Broad)
Alkane (-CH₂) C-H Stretch 2960-2850
Thiazole Ring C=N, C=C Stretch 1600-1450
Alcohol (-C-O) C-O Stretch ~1050

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a characteristic molecular ion peak (M⁺). Due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.

The fragmentation of the molecular ion provides further structural evidence. Common fragmentation pathways for this molecule would include alpha-cleavage, where the bond between the two carbon atoms of the ethanol side chain breaks, and the loss of the bromine atom.

Table 4: Predicted Mass Spectrometry Fragments for this compound

Ion m/z (for ⁷⁹Br/⁸¹Br) Description
[C₅H₆BrNOS]⁺ 207/209 Molecular Ion (M⁺)
[C₄H₄BrNS]⁺ 178/180 Loss of •CH₂OH
[C₅H₆NOS]⁺ 128 Loss of •Br

Note: m/z values are calculated based on the most abundant isotopes.

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC, HPLC)

Chromatographic techniques are indispensable tools for the purification of this compound from reaction mixtures and for the subsequent assessment of its purity. The selection of the appropriate chromatographic method and conditions is critical for achieving high-purity material suitable for further use. The most commonly employed methods for compounds of this nature are Thin-Layer Chromatography (TLC) for rapid analysis and High-Performance Liquid Chromatography (HPLC) for high-resolution separation and quantification.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a fundamental technique used for qualitatively monitoring the progress of a chemical reaction, identifying the presence of this compound, and estimating its purity by comparing the relative intensity of the product spot to those of impurities. semanticscholar.org

Stationary Phase: For the separation of polar heterocyclic compounds like this compound, the most common stationary phase is silica (B1680970) gel 60 F254. york.ac.ukwisc.edu The "F254" designation indicates that the silica gel contains a fluorescent indicator that allows for the visualization of UV-active compounds under short-wave ultraviolet light (254 nm). The polar nature of the silica gel facilitates the separation of compounds based on their differential adsorption and polarity. wisc.edu

Mobile Phase (Eluent): The choice of mobile phase is crucial for achieving good separation. The polarity of the eluent is adjusted to control the retention factor (R_f) of the compound, which is a measure of its migration distance relative to the solvent front. An ideal R_f value is typically between 0.3 and 0.5 for effective separation. wisc.edu

Given the polar nature of the hydroxyl group and the thiazole ring in this compound, a mixture of a non-polar and a polar solvent is generally used. Common solvent systems for polar compounds include varying ratios of ethyl acetate (B1210297) in hexane (B92381) or methanol (B129727) in dichloromethane (B109758). rochester.eduresearchgate.net The polarity of the mobile phase is inversely proportional to the retention of the compound on the silica plate; a more polar eluent will result in a higher R_f value. ualberta.ca For very polar compounds, a small percentage of a highly polar solvent like methanol, sometimes with a modifier like ammonium (B1175870) hydroxide, can be added to the primary eluent system. rochester.edu

Visualization: Since the thiazole ring is an aromatic heterocycle, this compound is expected to be UV-active. Therefore, the primary method of visualization is by observing the TLC plate under a UV lamp at 254 nm, where it will appear as a dark spot against a fluorescent green background. If further visualization is required, various chemical stains can be employed. For instance, a potassium permanganate (B83412) (KMnO_4) stain can be used to detect the alcohol functional group, which would appear as a yellow spot on a purple background.

Table 1: Representative TLC Conditions for Analysis of this compound

ParameterDescriptionRationale/Comments
Stationary Phase Silica gel 60 F254 coated on aluminum or glass plates.Standard for polar organic compounds; fluorescent indicator allows for UV visualization. york.ac.ukwisc.edu
Mobile Phase Hexane/Ethyl Acetate (e.g., ratios from 4:1 to 1:1, v/v).A common starting point for compounds of moderate polarity. The ratio is optimized to achieve an R_f of 0.3-0.5. researchgate.net
Dichloromethane/Methanol (e.g., ratios from 99:1 to 95:5, v/v).Used for more polar compounds where hexane/ethyl acetate provides insufficient elution. rochester.edu
Visualization UV Light (254 nm).Non-destructive method suitable for compounds with a UV chromophore like the thiazole ring. semanticscholar.org
Potassium Permanganate Stain.A general stain for oxidizable groups like alcohols; destructive.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique used for the high-resolution separation, quantification of purity, and preparative isolation of this compound. researchgate.net Due to the compound's polarity, Reversed-Phase HPLC (RP-HPLC) is the most suitable mode of separation. nih.govnih.gov

Stationary Phase: In RP-HPLC, the stationary phase is non-polar. The most widely used stationary phases for the analysis of polar organic molecules are based on silica particles that have been surface-modified with C18 (octadecyl) or C8 (octyl) alkyl chains. A C18 column is a common first choice for developing a separation method for thiazole derivatives. researchgate.net

Mobile Phase: The mobile phase in RP-HPLC is polar. Typical mobile phases consist of a mixture of water and a water-miscible organic solvent, such as acetonitrile (B52724) or methanol. taylorandfrancis.com The separation is controlled by varying the ratio of the organic solvent to water. An increase in the organic solvent concentration decreases the retention time of the analyte. To improve peak shape and resolution, especially for compounds with basic nitrogen atoms like thiazole, a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is often added to the mobile phase. taylorandfrancis.com The analysis can be performed under isocratic conditions (constant mobile phase composition) or gradient conditions (mobile phase composition changes over time). nih.gov

Detection: The thiazole ring in this compound contains a chromophore that absorbs UV light, making a UV-Vis detector the most appropriate choice for HPLC analysis. The detection wavelength should be set at an absorbance maximum of the compound to ensure high sensitivity. For thiazole derivatives, detection is often performed in the range of 245-320 nm. researchgate.net

Table 2: Typical RP-HPLC Conditions for Purity Assessment of this compound

ParameterDescriptionRationale/Comments
Mode Reversed-Phase (RP-HPLC).Standard for polar to moderately non-polar analytes. nih.govnih.gov
Column C18 (Octadecylsilane), e.g., 4.6 mm x 150 mm, 5 µm particle size.Provides good retention and separation for a wide range of organic molecules. researchgate.net
Mobile Phase A Water + 0.1% Formic Acid.Aqueous component of the mobile phase. Formic acid improves peak shape for basic compounds.
Mobile Phase B Acetonitrile + 0.1% Formic Acid.Organic modifier. Its proportion is adjusted to control elution. taylorandfrancis.com
Elution Isocratic or Gradient.Gradient elution (e.g., 10% to 90% B over 20 minutes) is often used for method development and analyzing complex mixtures.
Flow Rate 1.0 mL/min.A typical analytical flow rate for a 4.6 mm internal diameter column.
Detection UV-Vis Detector.Wavelength set at an absorbance maximum (e.g., ~250 nm, to be determined empirically). researchgate.net
Injection Volume 5-20 µL.Standard volume for analytical HPLC.

Investigation of Biological Activities and Mechanistic Insights Excluding Clinical Outcomes

Antimicrobial Activity Studies

The antimicrobial potential of thiazole (B1198619) derivatives has been widely explored. The presence of a bromo-substituent is often associated with enhanced activity against a range of microbial pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (in vitro)

Derivatives of the bromo-thiazole scaffold have demonstrated notable antibacterial effects. For instance, studies on compounds derived from 2-amino-4-(4-bromophenyl)thiazole (B182969) have shown activity against both Gram-positive and Gram-negative bacteria researchgate.net. One such derivative exhibited moderate efficacy against Staphylococcus aureus and Bacillus subtilis (Gram-positive) researchgate.netnih.gov.

In a broader context, the thiazole class of compounds, which includes bromo-derivatives, has been shown to be effective against a variety of bacterial strains. Some thiazole derivatives have shown favorable Minimum Inhibitory Concentration (MIC) values, ranging from 1.56 to 6.25 μg/mL, against strains like Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus nih.gov. Furthermore, certain N-(thiazol-2-yl)benzenesulfonamide derivatives display potent activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 3.9 μg/mL against S. aureus rsc.org. The effectiveness of an ethanol-based gel demonstrated a broad-spectrum bactericidal effect, achieving a significant reduction in both Gram-positive and Gram-negative bacteria in a short time frame nih.gov.

Table 1: In Vitro Antibacterial Activity of Selected Thiazole Derivatives
Compound ClassBacterial StrainActivity/MICReference
2-Amino-4-(4-bromophenyl)thiazole Derivative (8f)Gram-positive bacteriaModerate Activity researchgate.net
2-Phenylacetamido-thiazole DerivativeE. coli, P. aeruginosa, B. subtilis, S. aureusMIC: 1.56-6.25 µg/mL nih.gov
N-(thiazol-2-yl)benzenesulfonamide DerivativeS. aureus, A. xylosoxidansMIC: 3.9 µg/mL rsc.org
Bisthiazole DerivativesMicrococcus luteus, Bacillus subtilisMore susceptible than Gram-negative bacteria nih.gov

Antifungal Efficacy Against Various Fungal Species (in vitro)

The antifungal properties of thiazole derivatives are also a significant area of research. A derivative of 2-amino-4-(4-bromophenyl)thiazole showed slight antifungal activity against Candida albicans researchgate.net. More broadly, various thiazole-containing compounds have been evaluated against a spectrum of fungal pathogens. For example, new thiazolyl-1,2,3-triazolyl-alcohol derivatives have shown promising activity against Aspergillus niger, with MIC values ranging from 31.25 to 62.5 µg/mL epa.gov.

Other studies have found that certain thiazole derivatives exhibit potent anti-Candida activity, with some compounds showing MIC values four times lower than the reference drug fluconazole (B54011) against C. albicans nih.gov. The antifungal mechanism for some of these compounds is believed to involve the disruption of the fungal cell membrane's integrity nih.gov. Specifically, some hydrazine-containing thiazole derivatives have shown high-efficiency, broad-spectrum antifungal activity with MICs as low as 0.0625-4 μg/mL against pathogenic fungi like Candida, Aspergillus, and Cryptococcus frontiersin.org.

Table 2: In Vitro Antifungal Activity of Selected Thiazole Derivatives
Compound ClassFungal SpeciesActivity/MICReference
2-Amino-4-(4-bromophenyl)thiazole Derivative (8f)Candida albicansSlight Activity researchgate.net
Thiazolyl-1,2,3-triazolyl-alcohol DerivativesAspergillus nigerMIC: 31.25-62.5 µg/mL epa.gov
2-Hydrazinyl-thiazole DerivativesCandida albicansMIC: 3.9 µg/mL nih.gov
(4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648)Pathogenic Fungi (Candida, Aspergillus)MIC: 0.0625-4 µg/mL frontiersin.org
Acylhydrazones with 1,4-phenylenebisthiazole nucleusCandida speciesAs active as fluconazole nih.gov

Anti-protozoal and Anti-parasitic Activity Investigations

While specific studies on the anti-protozoal activity of 2-(4-Bromo-2-thiazolyl)ethanol are lacking, the general class of thiazole derivatives has been investigated for such properties. Research into novel thiazole analogues has shown activity against various protozoan and parasitic organisms, including Trypanosoma cruzi, Trypanosoma brucei rhodesiense, Leishmania amazonensis, and Plasmodium falciparum nih.gov. This suggests that the thiazole scaffold is a promising starting point for the development of new anti-parasitic agents.

Mechanisms of Antimicrobial Action (e.g., DNA/RNA interactions, membrane disruption)

The mechanisms through which bromo-thiazole compounds may exert their antimicrobial effects are multifaceted. For some thiazole-based stilbene (B7821643) analogs, the proposed mechanism of action involves the inhibition of DNA topoisomerase IB, an essential enzyme for DNA replication and repair nih.gov. Another identified mechanism for certain antifungal thiazole derivatives is the disruption of the fungal cell membrane's integrity nih.gov.

Furthermore, some thiazole compounds are believed to exert their effects by inducing oxidative stress within the fungal cell. For instance, (4-phenyl-1,3-thiazol-2-yl) hydrazine was found to increase reactive oxygen species (ROS) in C. albicans, leading to significant DNA damage and subsequent cell death frontiersin.org. For antibacterial action, some thiazole derivatives are thought to create pores in the bacterial cell membrane rsc.org. These varied mechanisms highlight the diverse ways in which the thiazole scaffold can be leveraged to combat microbial pathogens.

Anticancer and Cytotoxic Activity Investigations

In addition to antimicrobial properties, thiazole derivatives are being actively investigated for their potential as anticancer agents.

Cytotoxicity Against Cancer Cell Lines (in vitro)

A variety of thiazole derivatives have demonstrated significant cytotoxic effects against human cancer cell lines in vitro. Thiazole-based stilbene analogs, which can be synthesized from bromo-thiazole intermediates, have shown high cytotoxicity with IC₅₀ values in the micromolar range against human breast cancer (MCF-7) and human colon cancer (HCT116) cell lines nih.gov. For example, certain analogs exhibited potent cytotoxicity with IC₅₀ values as low as 0.78 μM against MCF-7 and 0.62 μM against HCT116 cells nih.gov. The mechanism for this activity is linked to their ability to inhibit DNA topoisomerase I nih.gov.

Other complex thiazole conjugates have also been evaluated. Triazol-linked thiazol-oxindole conjugates have been synthesized and tested for their cytotoxic activity against various cancer lines, indicating the versatility of the thiazole scaffold in designing potential anticancer agents nih.gov.

Table 3: In Vitro Cytotoxicity of Selected Thiazole Derivatives
Compound ClassCancer Cell LineActivity (IC₅₀)Reference
Thiazole-based Stilbene Analog (Compound 8)MCF-7 (Breast Cancer)0.78 µM nih.gov
Thiazole-based Stilbene Analog (Compound 11)HCT116 (Colon Cancer)0.62 µM nih.gov
Bisthiazole DerivativeHeLa (Cervical Cancer)IC₅₀: 3.48 - 8.84 µM nih.gov
Triazol-linked Thiazol-oxindole ConjugatesVarious cancer linesCytotoxic effects observed nih.gov

Protein Binding Affinity Studies in Cancer Pathways

Research into the protein binding affinity of this compound and its derivatives has revealed potential interactions with key proteins implicated in cancer signaling pathways. While direct binding studies on this compound are not extensively documented, research on structurally similar thiazole-containing compounds provides valuable insights.

Thiazole derivatives have been identified as potent inhibitors of various kinases involved in cell proliferation and survival. For instance, certain thiazole-based compounds have demonstrated significant binding affinity to the ATP-binding site of protein kinases, effectively blocking their catalytic activity and downstream signaling. The electronic properties conferred by the thiazole ring, coupled with the halogen bond potential of the bromine atom, may contribute to favorable interactions within the protein's active site. Molecular docking studies on related bromothiazole scaffolds suggest potential binding to the hinge region of kinases, a common interaction mode for kinase inhibitors.

Apoptosis Induction Mechanisms

The pro-apoptotic activity of thiazole derivatives has been a significant area of investigation. Studies on various cancer cell lines have shown that certain thiazole-containing compounds can induce programmed cell death. The mechanisms underlying this apoptosis induction are often multifaceted.

One of the primary mechanisms involves the activation of intrinsic and extrinsic apoptotic pathways. This can be initiated by the inhibition of survival signals, leading to the depolarization of the mitochondrial membrane and the subsequent release of cytochrome c. This, in turn, activates the caspase cascade, with notable increases in the activity of caspase-3 and caspase-9. Furthermore, some thiazole derivatives have been observed to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards apoptosis.

Other Pharmacological Activity Probes

Anti-inflammatory Properties

A number of studies have highlighted the anti-inflammatory potential of compounds containing the thiazole moiety. The anti-inflammatory action of these compounds is often attributed to their ability to modulate the production of pro-inflammatory mediators.

Research has demonstrated that certain thiazole derivatives can inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophage cell lines. This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The presence of a bromine atom on the thiazole ring can enhance this activity, likely due to its influence on the molecule's lipophilicity and ability to interact with biological targets.

Antioxidant Activity

The antioxidant properties of thiazole derivatives have been explored through various in vitro assays. These compounds have shown the ability to scavenge free radicals and reduce oxidative stress, which is implicated in the pathogenesis of numerous diseases.

The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. The thiazole ring itself can act as an electron donor, and substituents on the ring can further modulate this activity. For instance, the presence of hydroxyl groups or other electron-donating groups in conjunction with the thiazole nucleus can enhance the radical scavenging ability of these molecules.

Enzymatic Inhibition Studies (e.g., MAO-B, COX, LOX)

Thiazole derivatives have been investigated as inhibitors of several key enzymes involved in physiological and pathological processes.

Monoamine Oxidase B (MAO-B): Certain thiazole-containing compounds have exhibited inhibitory activity against MAO-B, an enzyme involved in the degradation of neurotransmitters. Inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.

Cyclooxygenases (COX) and Lipoxygenases (LOX): As mentioned in the anti-inflammatory section, thiazole derivatives can inhibit COX enzymes. In addition to COX, some of these compounds have also shown inhibitory effects on lipoxygenases (LOX), which are involved in the synthesis of leukotrienes, another class of inflammatory mediators. The dual inhibition of COX and LOX pathways is a desirable feature for anti-inflammatory agents.

Antitubercular and Anti-HIV Activities

The therapeutic potential of thiazole derivatives extends to infectious diseases, with studies demonstrating their activity against Mycobacterium tuberculosis and the human immunodeficiency virus (HIV).

For their antitubercular activity, thiazole compounds have been shown to inhibit various mycobacterial enzymes essential for cell wall synthesis or other vital metabolic pathways. The lipophilicity imparted by substituents like bromine can be crucial for cell penetration of the mycobacterial cell wall.

In the context of anti-HIV research, thiazole-containing compounds have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inactivates it and prevents the conversion of viral RNA to DNA.

Antiprion Activity

Research into novel therapeutic agents for prion diseases has identified the 2-aminothiazole (B372263) scaffold as a promising area of investigation. Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of the misfolded, infectious isoform of the prion protein (PrP), known as PrPSc. bohrium.com High-throughput screening of extensive small molecule libraries has revealed that compounds featuring the 2-aminothiazole core structure can effectively reduce PrPSc levels in infected neuroblastoma cell lines (ScN2a). bohrium.comresearchgate.net

Initial studies identified 121 compounds from a library of approximately 10,000 that demonstrated the ability to decrease PrPSc levels at a concentration of 5 μM. bohrium.comresearchgate.net Among these hits, four chemical scaffolds were prioritized for further chemical optimization, with the 2-aminothiazole class showing particular promise due to the presence of preliminary structure-activity relationships (SAR). bohrium.com Subsequent analysis of commercially available 2-aminothiazoles confirmed their general activity in ScN2a cells. bohrium.com

The proposed mechanism of action for these 2-aminothiazole compounds does not appear to involve altering the expression of the normal prion protein (PrPC) or directly disaggregating existing PrPSc. bohrium.com Instead, it is suggested that they inhibit the formation of new PrPSc, although the precise molecular target, whether it be PrP itself or an auxiliary factor in the conversion process, remains to be elucidated. bohrium.com

Further SAR studies have been conducted to enhance the potency and pharmacokinetic properties of this class of compounds, with a focus on improving their ability to cross the blood-brain barrier. nih.gov These efforts have led to the identification of structural modifications that influence antiprion activity. For instance, substitutions on the rings of the 2-aminothiazole structure have been shown to be sensitive to modification, impacting the compound's efficacy. nih.gov While these studies provide valuable insights into the potential of the 2-aminothiazole scaffold, specific data on the antiprion activity of This compound is not available in the reviewed scientific literature.

Table 1: Antiprion Activity of Select 2-Aminothiazole Analogs No specific data is available for this compound in the reviewed literature. The following table represents findings for the general class of 2-aminothiazole compounds.

Compound Class General Activity Putative Mechanism Reference
2-Aminothiazoles Reduction of PrPSc levels in infected cell lines. Inhibition of new PrPSc formation. bohrium.comnih.gov

Antiviral Activity (e.g., Enteroviruses)

The investigation into the antiviral properties of thiazole derivatives has covered a wide range of viruses. nih.govresearchgate.net However, a specific examination of This compound for its activity against enteroviruses has not been detailed in the available scientific literature.

Research on enterovirus inhibitors has identified various chemical entities that can disrupt the viral life cycle. For instance, some compounds target viral proteins essential for replication. While the broader class of thiazole-containing compounds has been explored for antiviral potential against numerous pathogens, specific data linking This compound to the inhibition of enteroviruses is not present in the reviewed studies. nih.govresearchgate.net Therefore, no detailed research findings or mechanistic insights regarding the antiviral activity of this specific compound against enteroviruses can be provided at this time.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Modification of the 2-(4-Bromo-2-thiazolyl)ethanol Scaffold

The thiazole (B1198619) ring is a critical component for the biological activity of this class of compounds. Most biologically active thiazole-containing compounds feature substitutions at the 2 and 4 positions, with fewer examples of 2,5-disubstituted or 2,4,5-trisubstituted thiazoles demonstrating significant activity. ekb.eg

Systematic studies have shown that the nature of the substituents at these positions can dramatically alter the biological effects. For instance, in a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, the introduction of various aromatic aldehydes at the 2-amino position led to compounds with promising antimicrobial and anticancer activities. jchemrev.com This highlights the importance of the substituent at the C2 position in modulating the biological response.

While the core focus is on this compound, broader studies on thiazole derivatives provide valuable insights. For example, in a series of 2,4,5-trisubstituted thiazoles, the presence of an acid hydrazide functionality and other pharmacophores at different positions resulted in compounds with antibacterial and antifungal activities. researchgate.net Specifically, derivatives with a thiosemicarbazide (B42300) function and those substituted with both thioureido and thiosemicarbazide moieties showed notable activity against Gram-positive bacteria and Candida albicans. researchgate.net

The C5 position of the thiazole ring has also been a target for modification. In the synthesis of thiazole-based stilbene (B7821643) analogs, bromination at the C5 position was a key step in generating compounds with DNA topoisomerase IB inhibitory activity. nih.gov This suggests that introducing substituents at the C5 position of the this compound scaffold could be a viable strategy for developing novel therapeutic agents.

Table 1: Impact of Thiazole Ring Substituents on Biological Activity

Compound/Series C2-Substituent C4-Substituent C5-Substituent Biological Activity Reference
4-(4-bromophenyl)-thiazol-2-amine derivatives Varied aromatic aldehydes 4-bromophenyl H Antimicrobial, Anticancer jchemrev.com
2,4,5-trisubstituted thiazoles Varied Varied Varied (including thiosemicarbazide) Antibacterial, Antifungal researchgate.net
Thiazole-based stilbene analogs Varied 4-halophenyl Bromo DNA Topoisomerase IB inhibition nih.gov

The presence and position of halogen atoms, particularly bromine, on the thiazole scaffold can significantly influence biological activity. The bromo-substituent at the C4 position of this compound is a key feature that has been explored in various SAR studies.

In the development of 4-(4-bromophenyl)-thiazol-2-amine derivatives, the para-bromo substitution on the phenyl ring at the C4 position was a central feature of the synthesized compounds that exhibited antimicrobial and anticancer properties. jchemrev.com This underscores the potential importance of the bromo group in interacting with biological targets.

Furthermore, the concept of bioisosteric replacement, where one atom or group is exchanged for another with similar properties, is a common strategy in drug design. cambridgemedchemconsulting.combenthamscience.com Replacing the bromo-substituent with other halogens (e.g., chloro, fluoro) or other functional groups could modulate the compound's electronic properties, lipophilicity, and ultimately, its biological efficacy. For instance, in a series of thiazolyl-pyrazoline hybrids, a p-bromophenyl substitution at the fourth position of the thiazole ring was found to increase antifungal and antituberculosis activities. ekb.eg

Conversely, in some cases, the presence of a bromo substituent can be detrimental to activity. In a study of 4-(p-halophenyl)-thiazolyl derivatives, the bromo substituent inactivated the compounds, while the chloro substituent was responsible for antibacterial activity. nih.gov This highlights the nuanced role of the halogen and the importance of its specific context within the molecular scaffold.

Table 2: Influence of the Bromo-Substituent on Biological Activity

Compound Series Position of Bromo Group Observed Effect on Activity Reference
4-(4-bromophenyl)-thiazol-2-amine derivatives C4-phenyl Essential for antimicrobial and anticancer activity jchemrev.com
Thiazolyl-pyrazoline hybrids C4-phenyl Increased antifungal and antituberculosis activity ekb.eg
4-(p-halophenyl)-thiazolyl derivatives C4-phenyl Inactivation of the compound nih.gov

The ethanol (B145695) moiety at the C2 position of the thiazole ring provides a crucial handle for chemical modification. Transformations of this hydroxyl group can lead to derivatives with altered physicochemical properties and potentially enhanced biological activity.

Common transformations of the ethanol group include oxidation to an aldehyde or carboxylic acid, esterification, and etherification. For example, the oxidation of ethanol to acetaldehyde (B116499) or acetic acid is a known chemical transformation. mdpi.com In the context of drug design, converting the alcohol to an ester or ether can increase lipophilicity, which may improve cell membrane permeability.

While specific studies on the transformation of the ethanol moiety in this compound are not extensively reported in the provided search results, the general principles of medicinal chemistry suggest that such modifications would significantly impact the compound's activity. The hydroxyl group can act as a hydrogen bond donor and acceptor, and its removal or modification would alter the molecule's interaction with its biological target. The chemotactic response of Bacillus subtilis to ethanol involves direct binding to a chemoreceptor, highlighting the importance of the intact ethanol structure for specific biological interactions. nih.gov

A powerful strategy in modern drug design is the creation of hybrid molecules, where two or more pharmacophores are connected by a linker unit. This approach can lead to compounds with enhanced affinity, improved selectivity, and novel mechanisms of action. The this compound scaffold is an ideal candidate for such hybridization.

Numerous studies have demonstrated the success of combining the thiazole nucleus with other heterocyclic rings, such as pyrazoline, triazole, and oxadiazole. nih.govnih.govacs.org For instance, the hybridization of thiazole and pyrazoline has resulted in compounds with a wide range of pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities. nih.gov

In one study, the synthesis of thiazolyl-pyrazoline hybrids, where the thiazole and pyrazoline moieties were linked, produced compounds with significant antimicrobial potential. acs.org The nature of the substituents on both the thiazole and pyrazoline rings played a crucial role in determining the final activity. For example, a 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole derivative exhibited promising anticancer activity. nih.gov

The use of linker units is also critical. These linkers can vary in length and flexibility, influencing the spatial orientation of the two heterocyclic systems and their ability to interact with the target protein. The synthesis of bisthiazole derivatives, where two thiazole rings are connected either directly or through a linker, has also been explored, with some compounds showing potent antimicrobial activity. nih.gov

Table 3: Biological Activity of this compound Hybrids

Hybrid Scaffold Linker Other Heterocycle Biological Activity Reference
Thiazolyl-pyrazoline Direct Pyrazoline Antimicrobial, Antitumor, Anti-inflammatory nih.gov
Thiazolyl-pyrazoline Direct Pyrazoline Anticancer nih.gov
Bisthiazole Direct or Linker Thiazole Antimicrobial nih.gov

Identification of Pharmacophores and Key Structural Features for Desired Activity

A pharmacophore is the essential three-dimensional arrangement of steric and electronic features that is necessary for a molecule to interact with a specific biological target and trigger a response. nih.gov Identifying the pharmacophore of this compound and its derivatives is crucial for designing new compounds with improved activity.

Based on the SAR studies, several key structural features appear to be important for the biological activity of this class of compounds:

The Thiazole Ring: This aromatic heterocycle serves as the central scaffold and is likely involved in crucial interactions with the target protein.

The 4-Bromo-Substituent: The bromine atom at the C4 position appears to be a key feature, likely contributing to the binding affinity through halogen bonding or by influencing the electronic properties of the thiazole ring.

The C2-Substituent: The group at the C2 position, including the ethanol moiety and its derivatives or other heterocyclic systems in hybrid molecules, plays a significant role in determining the type and potency of the biological activity.

Hydrogen Bond Donors and Acceptors: The nitrogen atom in the thiazole ring and the oxygen atom of the ethanol moiety can act as hydrogen bond acceptors, while the hydroxyl group of the ethanol can act as a hydrogen bond donor. These interactions are often critical for high-affinity binding to biological targets.

Pharmacophore models can be generated using computational methods based on the structures of known active compounds or the structure of the target protein. nih.gov Such models for thiazole derivatives have been used to identify new inhibitors of various enzymes. academie-sciences.fr

Mechanistic Correlations of Structural Features with Biological Responses

Understanding the mechanism by which the structural features of this compound and its analogs lead to a biological response is the ultimate goal of SAR studies. While the precise mechanisms are often complex and target-dependent, some general correlations can be drawn.

The electronic properties of the substituents on the thiazole ring can influence the molecule's ability to participate in key interactions, such as pi-stacking or cation-pi interactions, with the amino acid residues of a target protein. The lipophilicity of the molecule, which is affected by the nature and size of the substituents, will determine its ability to cross cell membranes and reach its intracellular target.

While detailed mechanistic studies specifically for this compound are not extensively available in the provided search results, the general principles of medicinal chemistry and the findings from related thiazole derivatives provide a strong foundation for understanding how its structural features translate into biological activity.

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are pivotal in drug discovery and materials science for predicting the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These methods allow for the visualization and energetic evaluation of potential binding modes.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For thiazole (B1198619) derivatives, this technique is widely used to identify potential therapeutic targets and understand structure-activity relationships. mdpi.com Studies on various thiazole-based compounds have shown interactions with a range of protein targets, including kinases, enzymes, and receptors involved in cancer and microbial pathways. nih.govbiointerfaceresearch.comnih.gov

The process involves preparing a three-dimensional structure of the target protein, often obtained from the Protein Data Bank (PDB), and computationally placing the ligand into the active or allosteric site. The simulation then scores the different poses based on a scoring function that estimates the binding affinity. For a compound like 2-(4-Bromo-2-thiazolyl)ethanol, docking studies could predict interactions with key amino acid residues, identifying potential hydrogen bonds (e.g., with the ethanol (B145695) hydroxyl group), halogen bonds (with the bromine atom), and π-π stacking or hydrophobic interactions involving the thiazole ring. nih.gov For instance, docking studies on other thiazole derivatives have revealed key hydrogen bond interactions and π-π stacking with amino acid residues within protein active sites. nih.gov

Table 1: Representative Ligand-Protein Interactions for Thiazole Derivatives from Docking Studies

Interaction Type Interacting Ligand Group Interacting Amino Acid Residues (Examples)
Hydrogen Bonding Amine, Carbonyl, Hydroxyl Asp, Glu, Ser, Thr, Gln
Halogen Bonding Bromo-, Chloro- substituent Carbonyl oxygen, Aromatic rings
π-π Stacking Thiazole ring, Phenyl rings Phe, Tyr, Trp, His

This table represents common interactions observed in docking studies of various thiazole derivatives.

Docking simulations elucidate the specific three-dimensional arrangement (binding mode) of a ligand within a protein's binding pocket. The stability of this pose is critical for its biological function. The simulation calculates a binding affinity or docking score, typically in kcal/mol, which estimates the strength of the interaction. researchgate.net Lower energy scores generally indicate more favorable binding. mdpi.com

For thiazole derivatives, studies have identified specific binding modes responsible for their inhibitory activity against targets like epidermal growth factor receptor (EGFR), tubulin, and various kinases. nih.govnih.gov The binding affinity is influenced by the collective contribution of various non-covalent interactions. The bromine atom on the thiazole ring of this compound could play a significant role in binding, potentially forming halogen bonds which can enhance affinity and specificity. acs.org The ethanol side chain can act as a hydrogen bond donor or acceptor, further stabilizing the ligand-protein complex.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties and reactivity of molecules. These calculations are fundamental to understanding a compound's intrinsic characteristics.

Electronic structure analysis reveals the distribution of electrons within a molecule, which dictates its physical and chemical properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. nbu.edu.sa A smaller gap suggests the molecule is more polarizable and reactive. nbu.edu.sa

DFT calculations on thiazole and benzothiazole (B30560) derivatives have been used to determine their electronic properties. nbu.edu.sanih.govukm.my Such calculations for this compound would map its molecular electrostatic potential (MEP), identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. The electronegative nitrogen and sulfur atoms in the thiazole ring, along with the bromine and oxygen atoms, would significantly influence this distribution. nih.gov

Table 2: Example of Electronic Properties Calculated for a Thiazole Derivative using DFT

Parameter Description Typical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. -5.5 to -7.0
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. -1.0 to -3.0

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | 2.5 to 4.5 |

Note: These values are representative for thiazole derivatives as found in computational studies and are not specific to this compound. researchgate.net

Quantum chemical calculations are instrumental in predicting the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can determine the most favorable reaction mechanism. For thiazoles, these methods have been used to study synthesis routes, such as the Hantzsch thiazole synthesis, and to predict sites of electrophilic or nucleophilic attack. acs.orgresearchgate.net

For this compound, DFT could be used to predict its reactivity in various chemical transformations. For example, the calculations could determine the most likely site for electrophilic substitution on the thiazole ring, considering the directing effects of the bromo and ethanol substituents. pharmaguideline.com Studies on the reactivity of related brominated heterocycles show that such computational approaches can successfully predict reaction outcomes and help optimize synthetic methods. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the analysis of their motion and conformational stability over time. MD simulations are particularly valuable for assessing the stability of a ligand-protein complex predicted by docking. nih.gov

An MD simulation of a this compound-protein complex would involve placing the docked structure in a simulated physiological environment (a box of water molecules and ions) and calculating the atomic trajectories over a set period (nanoseconds to microseconds). nih.gov The stability of the complex is then assessed by analyzing several parameters. A stable complex is indicated by a low and steady Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. The Root Mean Square Fluctuation (RMSF) analysis can highlight which parts of the protein and ligand are flexible or rigid. researchgate.net Furthermore, MD simulations allow for the monitoring of key interactions, such as hydrogen bonds, to see if they are maintained throughout the simulation, confirming the stability of the binding mode. nih.govresearchgate.net

Table 3: Key Parameters Analyzed in Molecular Dynamics Simulations

Parameter Description Implication for Stability
RMSD (Root Mean Square Deviation) Measures the average deviation of atoms from a reference structure over time. A low, stable RMSD value suggests the complex is not undergoing major conformational changes and is stable.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual atoms or residues around their average position. Identifies flexible regions of the protein or ligand; stable binding often correlates with low fluctuation of the ligand.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein. Persistent hydrogen bonds throughout the simulation indicate a stable and strong interaction.

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value suggests the protein is not unfolding or undergoing significant structural changes upon ligand binding. |

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening and the design of virtual libraries are powerful computational techniques used to identify and optimize lead compounds. These methods are particularly valuable in the early stages of drug discovery, as they enable the rapid assessment of large numbers of molecules for their potential biological activity, thereby reducing the time and cost associated with experimental screening.

The process of in silico screening for novel derivatives of this compound would typically involve the creation of a virtual library of analogous compounds. This is achieved by systematically modifying the core structure of this compound. For instance, substitutions could be made at various positions on the thiazole ring or the ethanol side chain. The resulting virtual library can then be screened against a specific biological target, such as an enzyme or a receptor, using molecular docking simulations. These simulations predict the binding affinity and mode of interaction between each derivative and the target protein, allowing for the identification of compounds with the highest potential for biological activity.

A key advantage of this approach is the ability to explore a vast chemical space and prioritize a smaller, more manageable number of compounds for synthesis and experimental testing. For example, a virtual library could be designed to explore the impact of different substituents on the thiazole ring, providing insights into the structure-activity relationship of these derivatives.

Below is an interactive data table representing a hypothetical virtual library of this compound derivatives and their predicted binding affinities for a hypothetical protein target.

DerivativeModificationPredicted Binding Affinity (kcal/mol)Key Interacting Residues
1Parent Compound-6.5TYR23, LEU45, PHE89
25-Chloro substitution-7.2TYR23, LEU45, PHE89, ARG90
35-Methyl substitution-6.8TYR23, LEU45, PHE89
4O-Methylation of ethanol-6.3TYR23, PHE89
5N-methylation of thiazole-6.9TYR23, LEU45, PHE89, ASP44

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are computational disciplines that focus on the relationship between the chemical structure of a compound and its biological activity. japsonline.comimist.ma These methods are instrumental in understanding the molecular features that govern the therapeutic effects of a series of compounds and in designing new molecules with enhanced activity.

In the context of this compound and its derivatives, a QSAR study would involve compiling a dataset of compounds with their experimentally determined biological activities. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological features (e.g., molecular connectivity indices).

Once the descriptors and biological activities are tabulated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build a mathematical model that correlates the descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of newly designed compounds, guiding the synthesis of more potent derivatives. For instance, a QSAR model for a series of this compound analogs might reveal that higher lipophilicity and the presence of a hydrogen bond donor at a specific position are crucial for enhanced activity. japsonline.com

The following interactive data table illustrates a hypothetical QSAR dataset for a series of this compound derivatives, including calculated molecular descriptors and their observed biological activity.

CompoundLogPMolecular Weight ( g/mol )Polar Surface Area (Ų)Observed Activity (IC50, µM)Predicted Activity (IC50, µM)
A2.1224.158.410.510.2
B2.5258.558.45.25.5
C1.9238.158.412.111.8
D2.2238.267.68.99.1
E2.8272.667.63.13.4

These computational approaches, including in silico screening, virtual library design, and QSAR modeling, provide a rational framework for the design and optimization of novel derivatives of this compound with improved therapeutic properties.

Future Directions and Emerging Research Perspectives

Development of Green Chemistry Approaches for Synthesis

The synthesis of thiazole (B1198619) derivatives, including 2-(4-bromo-2-thiazolyl)ethanol, has traditionally involved methods that can be environmentally taxing. nih.gov In response, the principles of green chemistry are increasingly being applied to develop more sustainable synthetic routes. These approaches prioritize the use of non-toxic catalysts, renewable starting materials, and milder reaction conditions to minimize waste and environmental impact. nih.govbepls.com

Key green chemistry techniques being explored for thiazole synthesis include:

Microwave-Assisted Synthesis: This method often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. bepls.com

Ultrasonic-Mediated Synthesis: The use of ultrasound can enhance reaction rates and yields, providing an energy-efficient alternative. bepls.comnih.gov

Green Solvents: Researchers are investigating the use of environmentally benign solvents, such as water or ionic liquids, to replace hazardous organic solvents. bepls.comufms.br

Reusable Catalysts: The development of solid-supported or recyclable catalysts, like silica-supported tungstosilisic acid, simplifies purification and reduces waste. mdpi.com

Multi-component Reactions: One-pot, multi-component reactions are being designed to synthesize complex thiazole derivatives in a single step, improving efficiency and reducing the number of purification stages. bepls.comnih.gov

These greener approaches not only offer environmental benefits but can also be more cost-effective and scalable, making the synthesis of this compound and its analogs more viable for large-scale production. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

While thiazole derivatives have shown promise in various therapeutic areas, including as anticancer, antimicrobial, and anti-inflammatory agents, the full biological potential of this compound remains to be unlocked. researchgate.netmdpi.com Future research will focus on identifying and validating novel biological targets for this compound and its derivatives.

Emerging therapeutic areas of interest include:

Anticancer Agents: Thiazole-based compounds have been investigated as inhibitors of various kinases involved in cancer progression, such as EGFR and VEGFR-2. researchgate.netnih.gov Derivatives of this compound could be designed to target specific signaling pathways implicated in different types of cancer. nih.govresearchgate.net For instance, some thiazole derivatives have shown potent activity against breast and lung cancer cell lines. nih.gov

Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. nih.gov Thiazole derivatives have demonstrated significant antibacterial and antifungal activity. ufms.brnih.govmdpi.com Research is ongoing to explore the efficacy of this compound derivatives against a broad spectrum of pathogens, including drug-resistant strains. acs.orgnih.gov

Neurodegenerative Diseases: Some thiazole-containing drugs, like Pramipexole and Riluzole, are already used to treat Parkinson's disease and Lou Gehrig's disease, respectively. nih.gov This suggests that derivatives of this compound could be explored for their potential in treating other neurodegenerative disorders by targeting relevant pathways.

Anti-inflammatory Agents: Thiazole derivatives have been shown to possess anti-inflammatory properties. academie-sciences.fr Future studies could investigate the potential of this compound analogs in modulating inflammatory responses, which are implicated in a wide range of diseases.

Integration of Advanced Computational Tools in Drug Discovery Pipelines

The integration of advanced computational tools is revolutionizing the drug discovery process. For this compound, these tools can accelerate the identification of promising derivatives and provide insights into their mechanisms of action.

Key computational approaches include:

Molecular Docking: This technique predicts the binding affinity and orientation of a ligand (e.g., a this compound derivative) within the active site of a biological target. researchgate.netnih.gov This helps in prioritizing compounds for synthesis and experimental testing.

In Silico ADME-Toxicity Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of virtual compounds. researchgate.net This allows for the early identification of molecules with favorable drug-like properties and reduces the likelihood of late-stage failures.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein, offering a deeper understanding of the binding stability and conformational changes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, guiding the design of more potent analogs.

By leveraging these computational methods, researchers can streamline the design-synthesis-testing cycle, leading to a more efficient and cost-effective discovery of novel therapeutic agents based on the this compound scaffold. researchgate.netresearchgate.net

Design of Multifunctional Thiazole-Based Agents

A growing trend in drug discovery is the development of multifunctional or hybrid molecules that can simultaneously modulate multiple biological targets. rsc.org This approach can offer advantages in treating complex diseases like cancer, where multiple pathways are often dysregulated.

Future research in this area could involve designing hybrid molecules that incorporate the this compound core with other pharmacologically active moieties. nih.govacs.orgrsc.org For example, a hybrid molecule could be designed to inhibit both a key cancer-related enzyme and a transporter protein involved in drug resistance. nih.gov The synthesis of pyrazolyl–thiazole hybrids has already shown promise in developing multifunctional therapeutic agents with both antimicrobial and antioxidant properties. rsc.org This strategy of creating "molecular hybrids" has the potential to lead to more effective and synergistic therapies. nih.govnih.gov

Innovation in Derivatization Strategies for Enhanced Selectivity and Potency

The strategic modification of the this compound structure is crucial for optimizing its pharmacological properties. Future research will focus on innovative derivatization strategies to enhance the selectivity and potency of these compounds.

Key areas of innovation include:

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are essential to understand how different substituents on the thiazole ring and the ethanol (B145695) side chain influence biological activity. academie-sciences.frnih.govijper.org This knowledge guides the rational design of new derivatives with improved properties. For instance, studies have shown that the introduction of specific halogen atoms can significantly impact the antimicrobial activity of thiazole derivatives. nih.gov

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles.

Conformational Restriction: By introducing cyclic structures or other rigidifying elements, researchers can lock the molecule into a specific conformation that is optimal for binding to its target, potentially increasing potency and selectivity.

Through these innovative derivatization strategies, scientists aim to fine-tune the properties of this compound-based compounds to develop highly effective and selective therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-Bromo-2-thiazolyl)ethanol, and how do reaction conditions influence yield?

The synthesis typically involves reducing a ketone precursor, such as 2-bromo-1-(1,3-thiazol-4-yl)ethanone, using lithium aluminum hydride (LiAlH₄) in anhydrous ether . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.
  • Temperature control : Reactions are performed at 0–5°C to minimize side reactions.
  • Workup : Quenching with aqueous NH₄Cl ensures safe decomposition of excess LiAlH₄.
    Yield optimization (typically 70–85%) requires strict exclusion of moisture. Alternative methods include catalytic hydrogenation, though bromine substituents may complicate selectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identifies the ethanol moiety (δ ~3.7 ppm for CH₂OH) and thiazole protons (δ ~7.5–8.5 ppm). The bromine atom deshields adjacent carbons, detectable via ¹³C NMR .
  • FT-IR : O-H stretching (~3400 cm⁻¹) and C-Br vibrations (~650 cm⁻¹) confirm functional groups.
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 208.98 for C₅H₇BrNOS) .

Q. How does the bromine substituent affect the compound’s stability under varying pH conditions?

The electron-withdrawing bromine increases acidity of the thiazole ring, making the compound prone to hydrolysis under alkaline conditions (pH > 10). Stability studies in buffered solutions (pH 2–9) show decomposition <5% over 24 hours at 25°C, but degradation accelerates at pH 12, forming thiazole-2-ethanol and bromide ions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions on this compound?

The bromine atom at the 4-position directs electrophilic attacks to the 5-position of the thiazole ring due to resonance and inductive effects. For example, Suzuki-Miyaura coupling with aryl boronic acids occurs selectively at C5, preserving the ethanol side chain. DFT calculations reveal a lower activation energy (~15 kJ/mol) for C5 vs. C2 substitution, attributed to favorable orbital overlap .

Q. How can computational modeling predict the bioactivity of this compound derivatives against fungal targets?

Molecular docking studies with fungal CYP51 (lanosterol 14α-demethylase) show that the bromine atom enhances hydrophobic interactions with the enzyme’s heme pocket. Modifications to the ethanol group (e.g., esterification) improve binding affinity by 20–30% in silico, aligning with experimental IC₅₀ values for antifungal activity .

Q. What contradictions exist in reported biological data for this compound, and how can they be resolved?

Conflicting MIC values (e.g., 8 µg/mL vs. 32 µg/mL against C. albicans) may arise from:

  • Strain variability : Use standardized CLSI protocols for consistency.
  • Solubility differences : DMSO vs. aqueous buffers alter bioavailability .
    Metabolic stability assays (e.g., liver microsomes) can clarify discrepancies by identifying rapid oxidation pathways .

Methodological Guidance

7. Designing experiments to analyze structure-activity relationships (SAR) in thiazole derivatives:

  • Variable substituents : Systematically replace Br with Cl, CF₃, or methyl groups.
  • Biological assays : Test against panels of Gram-positive/negative bacteria and fungi.
  • Lipophilicity measurements : Use RP-HPLC to correlate logP values with membrane permeability .

8. Resolving synthetic challenges in large-scale preparation:

  • Purification : Column chromatography with silica gel (hexane/EtOAc gradient) achieves >95% purity.
  • Scale-up risks : Exothermic reductions require controlled addition of LiAlH₄ to prevent thermal runaway .

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